Product packaging for Isoamyl oleate(Cat. No.:CAS No. 627-89-4)

Isoamyl oleate

Cat. No.: B14753261
CAS No.: 627-89-4
M. Wt: 352.6 g/mol
InChI Key: PHUSOTFVZQDLMC-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamyl oleate is a fatty acid ester synthesized from oleic acid and isoamyl alcohol. This compound is of significant interest in biochemical and industrial research due to the distinct properties of its constituent molecules. Oleate, the anionic form of oleic acid, has been demonstrated in cell culture studies to prevent saturated-fatty-acid-induced endoplasmic reticulum (ER) stress, inflammation, and insulin resistance in skeletal muscle cells through an AMP-activated protein kinase (AMPK)-dependent mechanism . This suggests that oleate-based esters may be a relevant subject for metabolic research. Furthermore, enzymatic synthesis using lipases is a key green chemistry method for producing various fatty acid esters, including isoamyl esters . Research into isoamyl esters highlights their broad utility, particularly as flavor compounds in the food industry and as base stocks for biolubricants . The enzymatic production of fatty acid isoamyl esters from substrates like soybean oil deodorizer distillate presents a promising application in formulating biodegradable lubricants with high viscosity indices . Consequently, this compound is a reagent with potential cross-disciplinary research value, from investigating cellular metabolic pathways to developing sustainable industrial products. This product is strictly for research use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44O2 B14753261 Isoamyl oleate CAS No. 627-89-4

Properties

CAS No.

627-89-4

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

3-methylbutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-

InChI Key

PHUSOTFVZQDLMC-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl oleate is typically synthesized through an esterification reaction between isoamyl alcohol and oleic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a batch or continuous process. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated, and water is continuously removed to shift the equilibrium towards the ester product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isoamyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isoamyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), temperature range of 60-80°C.

    Transesterification: Another alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 50-70°C.

Major Products

    Hydrolysis: Isoamyl alcohol and oleic acid.

    Transesterification: A different ester (e.g., methyl oleate, ethyl oleate) and isoamyl alcohol.

Scientific Research Applications

Isoamyl oleate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, this compound is studied for its potential as a bio-based lubricant and its biodegradability. In medicine, it is explored for its potential use in drug delivery systems due to its emollient properties and ability to enhance the penetration of active ingredients through the skin.

Mechanism of Action

The mechanism of action of isoamyl oleate primarily involves its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s barrier function. This enhances the skin’s hydration and smoothness. Additionally, this compound can enhance the penetration of other active ingredients in a formulation, making it a valuable component in drug delivery systems.

Comparison with Similar Compounds

Structural and Chemical Properties

Oleate esters vary based on the alcohol moiety attached to oleic acid. Key differences in molecular structure influence their physical properties and applications:

Property Isoamyl Oleate (Inferred) Ethyl Oleate Isodecyl Oleate Methyl Oleate
Molecular Formula C23H44O2 C20H38O2 C28H54O2 C19H36O2
Molar Mass (g/mol) 352.6 310.51 422.7 296.5
Viscosity Medium-High Low-Medium High Low
Autoxidation Susceptible Susceptible Susceptible Susceptible

Key Observations :

  • Branching vs. Chain Length : this compound’s branched isoamyl group may reduce crystallinity compared to linear esters like ethyl or methyl oleate, enhancing spreadability in cosmetic formulations .
  • Oxidative Stability : All oleate esters are prone to autoxidation due to the unsaturated oleic acid backbone, requiring antioxidants in formulations .

Comparison Highlights :

  • Cosmetics: Isoamyl and isodecyl oleate are preferred for their non-greasy feel, while ethyl oleate’s higher volatility limits its use in leave-on products .
  • Industrial Use : Methyl oleate’s low viscosity makes it suitable for biodiesel, whereas this compound’s higher molecular weight may benefit high-temperature lubricants .

Q & A

Q. What are the standard protocols for synthesizing Isoamyl oleate in laboratory settings?

this compound is typically synthesized via esterification, where oleic acid reacts with isoamyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

  • Reagent Purity : Use high-purity oleic acid (≥99%) and isoamyl alcohol to minimize side reactions.
  • Catalytic Conditions : Optimize catalyst concentration (e.g., 1-3% w/w sulfuric acid) and reaction temperature (80-120°C) to enhance yield .
  • Purification : Post-reaction, neutralize the catalyst, wash with sodium bicarbonate, and purify via vacuum distillation or column chromatography .
  • Safety : Follow flammability protocols (e.g., avoid open flames, use spark-proof equipment) due to the ester’s low flash point, as seen in analogous esters like Isoamyl acetate .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities by comparing retention times and mass spectra with standards .
  • Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via characteristic peaks (e.g., ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1740 cm1^{-1}) . Ensure instrument calibration using certified reference materials for reproducibility .

Q. What safety measures are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), splash-resistant goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as esters like Isoamyl acetate release flammable vapors .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and heat sources. Ground equipment to prevent static discharge .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Discrepancies often arise from variations in synthesis conditions, purity assessment methods, or instrumental calibration. To resolve:

  • Cross-Validation : Compare data from multiple techniques (e.g., GC-MS, NMR, and FTIR) to confirm molecular identity and purity .
  • Standardized Protocols : Adopt ASTM or OECD guidelines for viscosity, density, and solubility measurements to ensure consistency .
  • Batch Analysis : Replicate experiments under controlled conditions (temperature, humidity) to isolate environmental impacts .

Q. What experimental design considerations are essential for studying this compound’s stability under varying environmental conditions?

  • Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40-60°C) and humidity (75-90% RH) to simulate long-term degradation. Monitor changes via HPLC or GC-MS .
  • Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition; store samples in amber glass to prevent light-induced oxidation .
  • Statistical Modeling : Apply factorial design to evaluate interactions between temperature, oxygen exposure, and pH on stability .

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

Contradictions may stem from catalyst deactivation, solvent effects, or incomplete reactant conversion. Mitigation strategies include:

  • Kinetic Profiling : Track reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
  • Catalyst Characterization : Use BET surface area analysis or TEM to assess catalyst morphology and active site availability .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., solvent polarity’s impact on yield) and design follow-up experiments .

Q. What advanced methodologies can improve the reproducibility of this compound-based formulations in applied research?

  • Quality-by-Design (QbD) : Use design-of-experiments (DoE) to optimize formulation parameters (e.g., emulsifier concentration, mixing speed) .
  • Interlaboratory Studies : Collaborate with multiple labs to validate protocols and reduce institutional bias .
  • Machine Learning : Train models on historical synthesis data to predict optimal reaction conditions and reduce trial-and-error approaches .

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